
1-(Bromomethyl)-3-chloro-2-fluoro-5-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Bromomethyl)-3-chloro-2-fluoro-5-nitrobenzene is an aromatic compound characterized by the presence of bromine, chlorine, fluorine, and nitro functional groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-3-chloro-2-fluoro-5-nitrobenzene typically involves the bromomethylation of a suitable precursor. One common method includes the reaction of 3-chloro-2-fluoro-5-nitrobenzyl alcohol with hydrobromic acid (HBr) in the presence of a catalyst such as paraformaldehyde . This reaction proceeds under acidic conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of this compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Bromomethyl)-3-chloro-2-fluoro-5-nitrobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Aromatic Substitution: The nitro group activates the benzene ring towards electrophilic substitution reactions, allowing for further functionalization.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Electrophilic Aromatic Substitution: Reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃) under controlled temperature conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Major Products Formed:
Nucleophilic Substitution: Formation of azides, thiols, or ethers depending on the nucleophile used.
Electrophilic Aromatic Substitution: Introduction of additional functional groups such as nitro, sulfonic acid, or halogens.
Reduction: Conversion of the nitro group to an amine.
Applications De Recherche Scientifique
1-(Bromomethyl)-3-chloro-2-fluoro-5-nitrobenzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein labeling due to its reactive functional groups.
Medicine: Investigated for its potential as a precursor in the development of novel therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of 1-(Bromomethyl)-3-chloro-2-fluoro-5-nitrobenzene involves its interaction with nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, facilitating nucleophilic substitution reactions. The nitro group, being an electron-withdrawing group, enhances the reactivity of the benzene ring towards electrophilic aromatic substitution .
Molecular Targets and Pathways:
Nucleophilic Substitution: Targets nucleophiles such as amines and thiols.
Electrophilic Aromatic Substitution: Involves pathways that introduce additional functional groups to the benzene ring.
Comparaison Avec Des Composés Similaires
- 1-(Chloromethyl)-3-chloro-2-fluoro-5-nitrobenzene
- 1-(Bromomethyl)-3-fluoro-2-chloro-5-nitrobenzene
- 1-(Bromomethyl)-3-chloro-2-fluoro-4-nitrobenzene
Uniqueness: 1-(Bromomethyl)-3-chloro-2-fluoro-5-nitrobenzene is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and properties. The presence of both bromine and nitro groups allows for versatile chemical transformations, making it a valuable compound in synthetic chemistry .
Propriétés
Numéro CAS |
2092354-72-6 |
|---|---|
Formule moléculaire |
C7H4BrClFNO2 |
Poids moléculaire |
268.47 g/mol |
Nom IUPAC |
1-(bromomethyl)-3-chloro-2-fluoro-5-nitrobenzene |
InChI |
InChI=1S/C7H4BrClFNO2/c8-3-4-1-5(11(12)13)2-6(9)7(4)10/h1-2H,3H2 |
Clé InChI |
NWLVCWSLIQZSRW-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1CBr)F)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-Chloro-5-[(4-isopropylphenyl)methylamino]phenyl]methanol](/img/structure/B13892249.png)
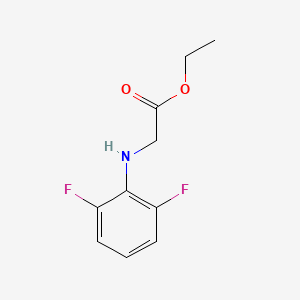
![7-[3,5-Dihydroxy-2-(3-hydroxy-4-phenoxybut-1-enyl)cyclopentyl]hept-5-enoic acid](/img/structure/B13892265.png)
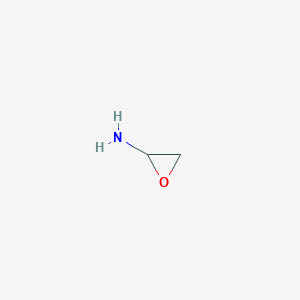
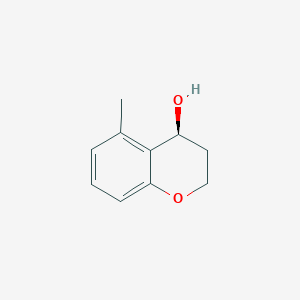

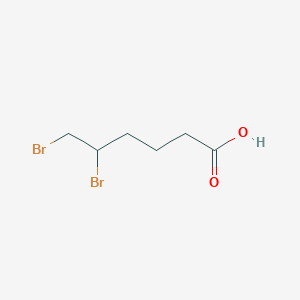
![Tert-butyl cis-3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B13892298.png)


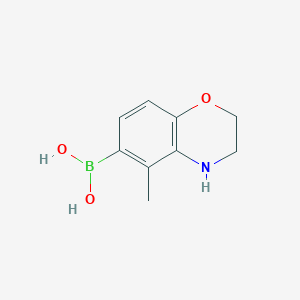
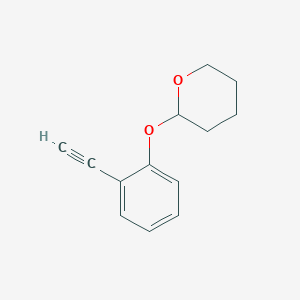

![7-Oxa-1-azaspiro[3.4]octane;oxalate](/img/structure/B13892347.png)
